1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- typically involves the reaction of cyanuric chloride with appropriate amines. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine: A simpler triazine compound without the chlorophenyl groups.
2,4-Diamino-6-chlorotriazine: Contains a single chlorophenyl group.
2,4-Diamino-6-(2,5-dichlorophenyl)triazine: Similar structure but with different substitution patterns.
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)- is unique due to the specific arrangement of chlorophenyl groups, which can influence its chemical reactivity and potential applications. The presence of multiple chlorine atoms may enhance its biological activity and make it a valuable compound for research and industrial applications.
Properties
CAS No. |
867001-37-4 |
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Molecular Formula |
C15H10Cl3N5 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
2-N-(2-chlorophenyl)-6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H10Cl3N5/c16-8-5-6-10(17)9(7-8)13-21-14(19)23-15(22-13)20-12-4-2-1-3-11(12)18/h1-7H,(H3,19,20,21,22,23) |
InChI Key |
AKPONIAOEPHHAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)C3=C(C=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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